An In-Depth Technical Guide to Boc-Gly-amido-C-PEG3-C3-amine: A Bifunctional Linker for Targeted Protein Degradation
An In-Depth Technical Guide to Boc-Gly-amido-C-PEG3-C3-amine: A Bifunctional Linker for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the bifunctional linker, Boc-Gly-amido-C-PEG3-C3-amine. It is designed to serve as a core resource for researchers and professionals involved in the development of targeted protein degraders, specifically Proteolysis Targeting Chimeras (PROTACs). This document details the linker's chemical structure, properties, and its strategic application in the synthesis of these novel therapeutic agents.
Introduction to Boc-Gly-amido-C-PEG3-C3-amine
Boc-Gly-amido-C-PEG3-C3-amine is a heterobifunctional linker molecule that plays a crucial role in the design and synthesis of PROTACs. PROTACs are innovative therapeutic modalities that leverage the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins. A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.
The linker is not merely a passive spacer; its composition, length, and flexibility are critical determinants of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the overall physicochemical properties of the molecule, such as solubility and cell permeability.
Boc-Gly-amido-C-PEG3-C3-amine is a polyethylene (B3416737) glycol (PEG)-based linker. The incorporation of a PEG chain offers several advantages, including enhanced hydrophilicity, which can improve the solubility of the PROTAC, and increased flexibility, which can facilitate the optimal orientation of the POI and E3 ligase for efficient ubiquitination.[1][2][3] The "Boc" (tert-butyloxycarbonyl) protecting group on one of the terminal amines allows for a controlled, stepwise synthesis of the PROTAC molecule.
Core Structure and Chemical Properties
The structure of Boc-Gly-amido-C-PEG3-C3-amine features a central PEG3 (triethylene glycol) core, flanked by a glycine-amide-propyl group on one end and a propyl-amine group on the other. The terminal amine of the glycine (B1666218) moiety is protected by a Boc group.
Molecular Structure:
Caption: Chemical Structure of Boc-Gly-amido-C-PEG3-C3-amine.
Data Presentation: Physicochemical Properties
The following table summarizes the key physicochemical properties of Boc-Gly-amido-C-PEG3-C3-amine, compiled from publicly available data from chemical suppliers.
| Property | Value | Reference |
| CAS Number | 525583-49-7 | [4] |
| Molecular Formula | C17H35N3O6 | [4] |
| Molecular Weight | 377.5 g/mol | [4] |
| Appearance | White to off-white solid | N/A |
| Purity | Typically ≥95% | N/A |
| Solubility | Soluble in DMSO, DMF, and water | N/A |
| Storage | -20°C | [4] |
Role in PROTAC Design and Signaling Pathway
The primary application of Boc-Gly-amido-C-PEG3-C3-amine is as a linker in the construction of PROTACs. The bifunctional nature of this molecule allows for the sequential conjugation of a POI ligand and an E3 ligase ligand.
The general mechanism of action for a PROTAC is illustrated in the signaling pathway diagram below. The PROTAC molecule acts as a bridge to induce the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the proteasome.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Protocols
General Protocol for Boc Deprotection
The Boc protecting group can be removed under mild acidic conditions to yield a free primary amine, which is then available for conjugation.
Materials:
-
Boc-protected amine linker (e.g., Boc-Gly-amido-C-PEG3-C3-amine)
-
Anhydrous Dichloromethane (DCM) or 1,4-Dioxane (B91453)
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane (4M)
-
Sodium bicarbonate (NaHCO3), saturated aqueous solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na2SO4) or magnesium sulfate (MgSO4)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the Boc-protected linker in anhydrous DCM or 1,4-dioxane (approximately 0.1 M).
-
To the stirred solution, add an excess of TFA (e.g., 20-50% v/v) or 4M HCl in dioxane (e.g., 10 equivalents) at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-4 hours).
-
Upon completion, remove the solvent and excess acid under reduced pressure using a rotary evaporator.
-
Redissolve the residue in DCM and wash with saturated aqueous NaHCO3 solution to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure to obtain the deprotected amine linker.
General Protocol for Amide Coupling (e.g., with a Carboxylic Acid-containing POI ligand)
The free amine of the linker can be coupled to a carboxylic acid moiety on a target protein ligand using standard peptide coupling reagents.
Materials:
-
Amine-functionalized linker (deprotected Boc-Gly-amido-C-PEG3-C3-amine)
-
Carboxylic acid-containing POI ligand
-
Anhydrous N,N-Dimethylformamide (DMF) or DCM
-
Peptide coupling reagent (e.g., HATU, HBTU, or EDC/HOBt)
-
Base (e.g., N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA))
-
Magnetic stirrer and stir bar
-
High-Performance Liquid Chromatography (HPLC) for purification
Procedure:
-
Dissolve the carboxylic acid-containing POI ligand in anhydrous DMF or DCM.
-
Add the peptide coupling reagent (e.g., 1.2 equivalents of HATU) and the base (e.g., 2 equivalents of DIPEA) to the solution and stir for 15-30 minutes at room temperature to activate the carboxylic acid.
-
In a separate flask, dissolve the amine-functionalized linker (1 equivalent) in anhydrous DMF or DCM.
-
Add the solution of the activated POI ligand to the linker solution.
-
Stir the reaction mixture at room temperature and monitor its progress by LC-MS (typically 2-24 hours).
-
Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by preparative HPLC to obtain the desired conjugate.
Representative Experimental Workflow
The synthesis and evaluation of a PROTAC utilizing a linker such as Boc-Gly-amido-C-PEG3-C3-amine typically follows a multi-step workflow, from initial synthesis to biological characterization.
Caption: Representative experimental workflow for PROTAC synthesis and evaluation.
Conclusion
Boc-Gly-amido-C-PEG3-C3-amine is a valuable and versatile bifunctional linker for the synthesis of PROTACs. Its PEG-based structure imparts favorable properties such as increased hydrophilicity and flexibility, which are often crucial for the efficacy of a protein degrader. The presence of a Boc-protected amine allows for a controlled and modular synthetic approach. While detailed, publicly available experimental data for this specific molecule is limited, the general principles and protocols outlined in this guide provide a solid foundation for its application in the rational design and development of novel targeted protein degradation therapeutics. As the field of PROTACs continues to expand, the strategic use of well-designed linkers like Boc-Gly-amido-C-PEG3-C3-amine will undoubtedly play a pivotal role in the creation of the next generation of medicines.
References
- 1. Boc-Gly-PEG3-amine | BroadPharm [broadpharm.com]
- 2. WO2021141662A1 - Proteolysis targeting chimeric molecules (protacs) with functional handles and uses thereof - Google Patents [patents.google.com]
- 3. Discovery of CRBN-recruiting PROTAC degraders of the METTL3-METTL14 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
